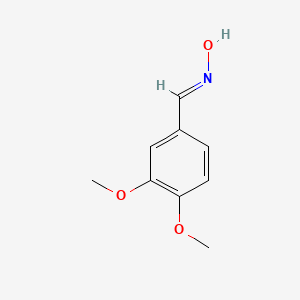

3,4-Dimethoxybenzaldehyde oxime

Description

Contextual Significance within Aromatic Aldehyde Oximes

Aromatic aldehyde oximes are a class of organic compounds that contain the functional group C=N-OH, where the carbon is part of an aldehyde that is attached to an aromatic ring. numberanalytics.comvedantu.combritannica.com These compounds are typically synthesized through a condensation reaction between an aromatic aldehyde and hydroxylamine (B1172632). vedantu.comtestbook.comwikipedia.org Oximes are generally colorless, crystalline solids, a property that historically made them useful for the purification and characterization of aldehydes and ketones, which are often liquids. britannica.comtestbook.com

Within this family, 3,4-Dimethoxybenzaldehyde (B141060) oxime is distinguished by the two methoxy (B1213986) groups on its phenyl ring. These electron-donating groups can influence the electronic properties and reactivity of both the aromatic ring and the oxime functional group. The study of its specific structural characteristics, such as its E/Z isomerism and crystal packing, provides valuable insight into the behavior of substituted aromatic oximes. nih.goviucr.org

Foundational Role as a Key Intermediate in Organic Synthesis

The primary significance of oximes in organic chemistry lies in their versatility as synthetic intermediates. numberanalytics.com The oxime functional group is not merely a stable derivative but a reactive handle that can be transformed into several other important functional groups. Key reactions include:

Reduction to Amines: Oximes can be reduced to form primary amines. wikipedia.org

Dehydration to Nitriles: Aldoximes, such as 3,4-dimethoxybenzaldehyde oxime, can be dehydrated to yield nitriles. britannica.com

Beckmann Rearrangement: Under acidic conditions, oximes can undergo rearrangement to form amides. vedantu.comtestbook.com

This compound serves as a valuable building block, providing the 3,4-dimethoxyphenyl moiety, also known as a veratryl group, which is a structural component found in numerous biologically active compounds and pharmaceuticals. solubilityofthings.comchemicalbook.com Its parent aldehyde is a known intermediate in the synthesis of drugs like prazosin (B1663645) and verapamil, highlighting the potential of the corresponding oxime to be used in the development of new synthetic routes to complex molecular targets. chemicalbook.com

Broad Scope of Academic Investigation Domains

The study of this compound spans several domains within academic and industrial research. Its utility in synthesis makes it a candidate for the development of new heterocyclic compounds, which are a cornerstone of medicinal chemistry. clockss.org Researchers investigate its chemical properties and reactivity to create novel synthetic methodologies. numberanalytics.com

Furthermore, the structural analysis of this compound contributes to the fundamental understanding of molecular conformation and intermolecular interactions in solids. For instance, studies have detailed its crystal structure, revealing how the molecules arrange themselves through hydrogen bonding. nih.goviucr.org The broader class of oximes is also explored in materials science for the synthesis of polymers and in analytical chemistry. numberanalytics.comtestbook.com

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₁NO₃ guidechem.com |

| Molecular Weight | 181.19 g/mol cymitquimica.com |

| CAS Number | 2169-98-4 cymitquimica.com |

| Appearance | Solid cymitquimica.com |

| Solubility | Soluble in polar organic solvents like methanol (B129727) and ethanol (B145695); low solubility in water and non-polar solvents. solubilityofthings.comsigmaaldrich.com |

| Synonyms | Veratraldehyde oxime, 3,4-Dimethoxybenzaldoxime, Veratraldoxime cymitquimica.com |

Synthesis of this compound

The synthesis of this compound is a standard condensation reaction. nih.gov

| Reactants | Reagents/Solvent | Conditions |

| 3,4-Dimethoxybenzaldehyde | Hydroxylamine hydrochloride, Sodium hydroxide | Ethanol, Heated under reflux |

| Phenylhydrazine | 10% Potassium Hydroxide | Refluxed at 80°C |

Table based on a representative synthesis method. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

2169-98-4 |

|---|---|

Molecular Formula |

C9H11NO3 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

(NZ)-N-[(3,4-dimethoxyphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C9H11NO3/c1-12-8-4-3-7(6-10-11)5-9(8)13-2/h3-6,11H,1-2H3/b10-6- |

InChI Key |

LHZIVRAMZJJLAP-POHAHGRESA-N |

SMILES |

COC1=C(C=C(C=C1)C=NO)OC |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N\O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NO)OC |

Pictograms |

Irritant |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,4 Dimethoxybenzaldehyde Oxime and Its Precursors

Conventional Synthetic Pathways

Conventional methods for synthesizing 3,4-Dimethoxybenzaldehyde (B141060) oxime primarily rely on well-established chemical reactions, including direct condensation and multi-step sequences starting from related aromatic aldehydes.

Condensation Reactions of 3,4-Dimethoxybenzaldehyde with Hydroxylamine (B1172632) Species

The most direct and common method for the synthesis of 3,4-Dimethoxybenzaldehyde oxime is the condensation reaction between 3,4-Dimethoxybenzaldehyde (also known as veratraldehyde) and a hydroxylamine species, typically hydroxylamine hydrochloride (NH₂OH·HCl). This reaction is a classic example of the formation of an oxime from an aldehyde.

The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, resulting in the formation of the carbon-nitrogen double bond characteristic of an oxime. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and often requires the presence of a base to neutralize the hydrochloric acid liberated from the hydroxylamine salt, thereby freeing the hydroxylamine nucleophile to react.

A specific experimental procedure involves dissolving 3,4-Dimethoxybenzaldehyde in ethanol, followed by the addition of hydroxylamine hydrochloride and an aqueous solution of a base like sodium hydroxide. The mixture is then heated under reflux to drive the reaction to completion. Upon cooling and concentration, the product precipitates and can be collected by filtration nih.gov. The reaction can be summarized as follows:

The conditions for this reaction can be optimized, with variations in solvent, base, and temperature influencing the reaction time and yield. Microwave-assisted synthesis has also been explored as a method to accelerate the reaction, often leading to shorter reaction times and high yields google.com.

Multi-Step Synthesis from Aromatic Aldehyde Precursors

An alternative to direct synthesis involves a multi-step pathway where a different, more readily available aromatic aldehyde is used as a starting material and chemically modified to yield 3,4-Dimethoxybenzaldehyde, which is subsequently converted to the target oxime. A prime example of this approach is the synthesis starting from 3-methoxy-4-hydroxybenzaldehyde (vanillin).

This multi-step process can be outlined as follows:

Methylation of the Precursor Aldehyde: The first step involves the methylation of the hydroxyl group on the vanillin molecule. This is a standard ether synthesis, often achieved using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. This reaction converts vanillin into 3,4-Dimethoxybenzaldehyde prepchem.com.

Oximation of the Intermediate Aldehyde: The newly synthesized 3,4-Dimethoxybenzaldehyde is then subjected to the oximation reaction as described in the previous section (2.1.1). It is reacted with hydroxylamine hydrochloride in the presence of a base to form the final product, this compound nih.gov.

This multi-step approach is particularly useful when the target aldehyde is less accessible or more expensive than a related precursor. The synthesis of the precursor aldehyde itself can also be part of a larger synthetic scheme, for instance, through the Sommelet reaction starting from 3,4-dimethoxybenzyl chloride google.com.

Innovations in Green Chemistry Synthesis

In response to the growing need for environmentally sustainable chemical processes, several "green" methodologies have been developed for the synthesis of oximes, including this compound. These methods aim to reduce or eliminate the use of hazardous solvents and reagents, minimize energy consumption, and simplify reaction procedures.

Solvent-Free Reaction Environments

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. For oxime synthesis, this often involves the simple grinding of the reactants together. The mechanical energy provided by grinding can be sufficient to initiate and sustain the chemical reaction without the need for a solvent medium.

In a typical solvent-free procedure for aromatic aldoximes, the aldehyde, hydroxylamine hydrochloride, and a solid base (such as sodium hydroxide or sodium carbonate) are combined in a mortar and ground with a pestle at room temperature nih.govasianpubs.org. This technique, often referred to as grindstone chemistry, can lead to excellent yields in a very short amount of time nih.govasianpubs.orgresearchgate.net. The absence of solvent simplifies the work-up process, as the product can often be isolated by simple washing with water.

| Reactant 1 | Reactant 2 | Base | Condition | Yield | Reference |

| Aromatic Aldehyde | Hydroxylamine HCl | NaOH | Grinding | High | nih.gov |

| Aldehyde | Hydroxylamine HCl | Na₂CO₃ | Grinding | 95% | asianpubs.org |

Aqueous Medium Strategies for Oxime Formation

Water is considered the ultimate green solvent due to its non-toxic, non-flammable, and abundant nature. While many organic reactions are traditionally carried out in organic solvents, there is a growing trend to adapt these processes to aqueous media.

The synthesis of aromatic aldoximes has been successfully demonstrated in water. One innovative approach utilizes mineral water as the reaction medium. The dissolved salts and minerals in the water can act as catalysts or promoters for the reaction between an aryl aldehyde and hydroxylamine hydrochloride, leading to high yields at room temperature in a short period ias.ac.in. Another strategy involves a one-pot reaction of aromatic aldehydes with ethylenediamine and Oxone® in pure water to afford aldoximes in excellent yields.

| Aldehyde | Reagents | Solvent | Key Feature | Reference |

| Aryl Aldehyde | Hydroxylamine HCl | Mineral Water | Catalyst-free, room temp. | ias.ac.in |

| Aromatic Aldehyde | Ethylenediamine, Oxone® | Pure Water | High yields | |

| Terephthalaldehyde | Hydroxylamine HCl, NaOH | H₂O/EtOH mixture | Biphasic system | rsc.org |

Mechanochemical Approaches (e.g., Grindstone Chemistry)

Mechanochemistry, which encompasses techniques like grinding and ball-milling, utilizes mechanical energy to induce chemical transformations. As mentioned in the context of solvent-free reactions, grindstone chemistry is a prominent mechanochemical method for oxime synthesis nih.govasianpubs.orgresearchgate.net.

This approach is lauded for its simplicity, speed, and environmental benefits. By grinding the solid reactants, intimate contact between the molecules is achieved, and localized heat generated by friction can help overcome the activation energy barrier of the reaction nih.gov. Mechanochemical synthesis has been applied to a wide range of aldehydes, demonstrating its versatility mdpi.com. This method avoids the use of bulk solvents, thereby reducing waste and simplifying product isolation. The conversion of aldehydes to aldoximes can be nearly complete using this technique mdpi.comresearchgate.net.

Biocatalytic Routes for Derivatization

Biocatalysis offers a green and highly selective alternative for the derivatization of oximes. Enzymes, operating under mild conditions, can catalyze specific transformations of the oxime functional group, leading to a variety of valuable derivatives.

One significant biocatalytic derivatization is the acylation of the oxime's hydroxyl group, often catalyzed by lipases. These enzymes can facilitate the transfer of an acyl group from an acyl donor to the oxime, forming oxime esters. For instance, lipases have been successfully employed in the acetylation of various aromatic aldoximes. This enzymatic approach is advantageous due to the high selectivity and the avoidance of harsh reagents typically used in chemical acylation.

Furthermore, the oxime functionality can be recognized by other classes of enzymes, enabling further derivatization. Studies on oxime-linked glycoconjugates have demonstrated that enzymes such as β(1,4)-galactosyltransferase (β4GalT1) can act on sugar oximes. nih.gov This indicates the potential for enzymatic glycosylation of this compound, where a sugar moiety is attached to the oxime's oxygen atom, creating complex glycoconjugates with potential applications in medicinal chemistry and glycobiology. The enzymatic process, while potentially slower than chemical methods, offers unparalleled regio- and stereoselectivity. nih.gov

Photochemical Synthesis of Oxime Ethers

Photochemical methods provide a unique avenue for the synthesis and transformation of oxime ethers, utilizing light to initiate reactions that are often difficult to achieve through thermal means. These reactions can lead to the formation of complex molecular architectures under mild conditions.

A notable example of a photochemical reaction involving oxime ethers is the photo-induced cyclization of o-nitrobenzyl oxime ethers. In a study, o-nitrobenzyl biaryl oxime ethers were shown to undergo photoinduced N–O bond cleavage upon irradiation with near-visible light (405 nm), leading to the formation of phenanthridine derivatives via intramolecular cyclization. chemrxiv.org This process proceeds without the need for external photocatalysts or photosensitizers and can be conducted in aqueous conditions, highlighting its potential for biocompatible applications. chemrxiv.org This methodology could be applied to derivatives of this compound to synthesize novel heterocyclic compounds.

The general strategy involves the initial synthesis of an O-substituted oxime ether, which is then subjected to photochemical conditions to induce specific bond formations. The nature of the substituent on the oxime's oxygen atom and the aromatic rings dictates the outcome of the photochemical reaction, allowing for the synthesis of a diverse range of products.

Catalytic and Promoted Synthesis Methods

The development of catalytic and promoted synthesis methods has significantly improved the efficiency and environmental footprint of this compound synthesis. These methods often involve the use of heterogeneous or Lewis acid catalysts to facilitate the oximation reaction.

Heterogeneous Catalysis (e.g., Cu-Supported Silica)

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. Copper supported on silica (B1680970) (Cu-SiO₂) has emerged as an effective heterogeneous catalyst for the one-pot synthesis of aromatic oximes, including this compound.

In a typical procedure, the aromatic aldehyde, hydroxylamine hydrochloride, and the Cu-supported silica catalyst are stirred in aqueous ethanol at room temperature. This method offers several advantages, including mild reaction conditions, high yields, and the use of an environmentally benign solvent system. The catalyst facilitates the condensation reaction between the aldehyde and hydroxylamine, leading to the formation of the corresponding oxime. For 3,4-Dimethoxybenzaldehyde, this method has been reported to yield the oxime in excellent quantities.

| Reactant | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 3,4-Dimethoxybenzaldehyde | Cu-supported silica | Aqueous Ethanol | Room Temperature | 2-3 h | 93% |

Lewis Acid Catalysis (e.g., MnCl₂·4H₂O, CeCl₃·7H₂O)

Lewis acids have been shown to effectively catalyze the oximation of aldehydes, often under mild conditions and with high efficiency. Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) and Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) are two such Lewis acids that have been successfully employed in the synthesis of oximes and their derivatives.

MnCl₂·4H₂O: This inexpensive and environmentally friendly Lewis acid has been used as a catalyst for the methoximation of aromatic aldehydes. researchgate.net The reaction of an aromatic aldehyde with methoxylamine hydrochloride in the presence of a catalytic amount of MnCl₂·4H₂O in ethanol at 50°C provides the corresponding methoxime in good to excellent yields. This method is notable for its mild conditions and low catalyst loading.

CeCl₃·7H₂O: Cerium(III) chloride heptahydrate is another efficient and eco-friendly promoter for the synthesis of methoximes from aromatic aldehydes. The reaction proceeds smoothly under mild conditions, typically using equimolar amounts of methoxylamine hydrochloride and a base in ethanol at 50°C. researchgate.net A study on the CeCl₃·7H₂O-assisted hydrazonation of 3,4-dimethoxybenzaldehyde further demonstrates the utility of this Lewis acid in promoting reactions involving carbonyl compounds. researchgate.net

| Aldehyde | Catalyst | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Aromatic Aldehydes | MnCl₂·4H₂O | MeONH₂·HCl | Ethanol | 50°C | Good to Excellent | researchgate.net |

| 3,4-Dimethoxybenzaldehyde | CeCl₃·7H₂O | Me₂N-NH₂ | Various | - | Good | researchgate.net |

Elucidation of Chemical Reactivity and Transformational Pathways

Direct Transformations of the Oxime Functional Group

The oxime functional group in 3,4-dimethoxybenzaldehyde (B141060) oxime can undergo both reduction to form primary amines and oxidation to yield nitriles. These transformations are fundamental in synthetic organic chemistry, providing access to valuable chemical intermediates.

Reductive Conversion to Amines

The reduction of aldoximes to primary amines is a well-established synthetic transformation. derpharmachemica.comorganic-chemistry.org In the case of 3,4-dimethoxybenzaldehyde oxime, this reaction yields 3,4-dimethoxybenzylamine (B142225). A variety of reducing agents can accomplish this conversion.

Common methods for the reduction of oximes include the use of sodium borohydride (B1222165) in the presence of catalysts like nano-copper and charcoal, which has been shown to be an efficient system for this transformation. researchgate.net Other reducing systems such as zinc dust in the presence of ammonium (B1175870) formate (B1220265) or ammonium chloride have also been effectively used for the reduction of oximes to their corresponding amines. sciencemadness.org The choice of reducing agent and reaction conditions can be tailored to achieve high yields and selectivity. For instance, a one-pot method involving the initial formation of the oxime from the aldehyde followed by reduction with stannous chloride in ethanol (B145695) provides a direct route to the primary amine. derpharmachemica.com

Table 1: Reductive Conversion of this compound to 3,4-Dimethoxybenzylamine

| Reducing Agent/System | Solvent | Conditions | Product |

|---|---|---|---|

| Sodium Borohydride/Nano Cu/Charcoal researchgate.net | Ethanol | Reflux | 3,4-Dimethoxybenzylamine |

| Zinc Dust/Ammonium Formate sciencemadness.org | Methanol (B129727) | Reflux | 3,4-Dimethoxybenzylamine |

| Stannous Chloride Hydrate derpharmachemica.com | Ethanol | Reflux | 3,4-Dimethoxybenzylamine |

Oxidative Conversion to Nitriles

The oxidation of aldoximes provides a direct route to nitriles, which are valuable precursors in organic synthesis. viirj.orgorganic-chemistry.org The conversion of this compound to 3,4-dimethoxybenzonitrile (B145638) can be achieved using various oxidizing agents.

One common method involves the dehydration of the aldoxime, which can be facilitated by reagents such as triphenylphosphine (B44618) in combination with N-halosuccinimides or other N-halo compounds. rhhz.net This process is often mild and proceeds at room temperature. rhhz.net The reaction is believed to proceed through the formation of a phosphonium (B103445) intermediate which, due to the high oxophilicity of phosphorus, drives the formation of triphenylphosphine oxide and the nitrile. rhhz.net Other reagents, such as those based on hypervalent iodine, can also be employed for the oxidation of aldoximes to nitrile oxides, which can then be converted to nitriles. researchgate.net

Table 2: Oxidative Conversion of this compound to 3,4-Dimethoxybenzonitrile

| Oxidizing Agent/System | Solvent | Conditions | Product |

|---|---|---|---|

| TCBDA/Triphenylphosphine rhhz.net | Dichloromethane | Room Temperature | 3,4-Dimethoxybenzonitrile |

| TBBDA/Triphenylphosphine rhhz.net | Dichloromethane | Room Temperature | 3,4-Dimethoxybenzonitrile |

| Iodobenzene diacetate/TFA (catalytic) researchgate.net | Methanol | Room Temperature | 3,4-Dimethoxybenzonitrile (via nitrile oxide) |

Rearrangement Chemistry

The Beckmann rearrangement is a classic and significant reaction of oximes, providing a pathway to amides. numberanalytics.commasterorganicchemistry.comorganic-chemistry.orgwikipedia.org This rearrangement has been a cornerstone in organic synthesis for its ability to create new carbon-nitrogen bonds. numberanalytics.comillinois.edu

Beckmann Rearrangement: Mechanistic Insights and Applications

The Beckmann rearrangement involves the acid-catalyzed conversion of an oxime to an N-substituted amide. vedantu.comchemistrysteps.com The reaction is initiated by the protonation of the oxime's hydroxyl group, which transforms it into a good leaving group. masterorganicchemistry.comorganic-chemistry.org This is followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, resulting in the formation of a nitrilium ion intermediate. organic-chemistry.orgchemistrysteps.com Subsequent hydrolysis of the nitrilium ion yields the corresponding amide. numberanalytics.commasterorganicchemistry.com

For an aldoxime like this compound, the migrating group is the 3,4-dimethoxyphenyl group. The resulting product of the Beckmann rearrangement is N-(3,4-dimethoxyphenyl)formamide. However, under certain conditions, aldoximes can also lead to the formation of nitriles as a competing reaction. masterorganicchemistry.com

The Beckmann rearrangement can be promoted by a variety of acidic catalysts, including strong mineral acids like sulfuric acid, as well as Lewis acids and other reagents such as phosphorus pentachloride and thionyl chloride. wikipedia.org The reaction conditions can be optimized to favor the formation of the amide product. scispace.com

Table 3: Beckmann Rearrangement of this compound

| Catalyst/Reagent | Key Mechanistic Step | Product |

|---|---|---|

| Strong Acid (e.g., H₂SO₄) vedantu.com | Protonation of hydroxyl, migration of aryl group | N-(3,4-dimethoxyphenyl)formamide |

| Phosphorus Pentachloride wikipedia.org | Formation of a chlorosulfite intermediate, migration | N-(3,4-dimethoxyphenyl)formamide |

| p-Tosyl Imidazole scispace.com | Formation of a tosylate intermediate, migration | N-(3,4-dimethoxyphenyl)formamide |

Derivatization via Addition and Substitution Reactions

The oxime functionality of this compound can also be derivatized through reactions at the hydroxyl group, most notably through the formation of oxime esters.

Formation of Oxime Esters

Oxime esters are a class of compounds that can be synthesized by the acylation of oximes. researchgate.netniscpr.res.in The reaction of this compound with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base, leads to the formation of the corresponding oxime esters. researchgate.net

The synthesis is typically carried out by reacting the oxime with an acyl chloride in a suitable solvent, often in the presence of a tertiary amine like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrogen chloride byproduct. researchgate.netniscpr.res.in This method allows for the introduction of a wide variety of acyl groups onto the oxime oxygen, leading to a diverse range of oxime ester derivatives. These derivatives have been explored for various applications, including in medicinal chemistry. niscpr.res.in

Table 4: Formation of Oxime Esters from this compound

| Acylating Agent | Base | Solvent | Product Type |

|---|---|---|---|

| Substituted Benzoyl Chlorides researchgate.net | Triethylamine | Dichloromethane | Aryl Oxime Esters |

| Undecenoic Acid Chloride niscpr.res.in | Triethylamine | Not specified | Aliphatic Oxime Ester |

| Acyl Chlorides researchgate.net | Pyridine | Not specified | Various Oxime Esters |

Cycloaddition Reactions

One of the most powerful synthetic applications of aldoximes is their conversion to nitrile oxides, which serve as highly reactive 1,3-dipoles in cycloaddition reactions. chem-station.comresearchgate.net this compound can be oxidized in situ to generate the corresponding 3,4-dimethoxyphenylnitrile oxide intermediate. nih.govnih.gov This species is not typically isolated due to its high reactivity and tendency to dimerize. chem-station.com

The generated nitrile oxide readily undergoes [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, with various unsaturated compounds (dipolarophiles). nih.govnih.gov The reaction with alkenes produces 2-isoxazolines, while reaction with alkynes yields isoxazoles. nih.govyoutube.com These five-membered heterocyclic products are valuable scaffolds in medicinal chemistry. nih.gov The generation of the nitrile oxide from the oxime can be achieved using various oxidizing agents, including sodium hypochlorite (B82951) or hypervalent iodine compounds. nih.govnih.gov The choice of dipolarophile determines the final structure of the heterocyclic product. researchgate.net

Table 2: Representative 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides

| Nitrile Oxide Precursor | Dipolarophile | Product Class | Reagents | Reference |

|---|---|---|---|---|

| Aldoxime | Alkene (e.g., ethyl acrylate) | 3,5-Disubstituted 2-isoxazoline | Oxidation (e.g., NCS, Et₃N) | nih.gov |

| Aldoxime | Alkyne (e.g., phenylacetylene) | 3,5-Disubstituted isoxazole | Oxidation (e.g., NCS, Et₃N) | youtube.com |

This table outlines the general transformation of an aldoxime, such as this compound, into heterocyclic compounds via a nitrile oxide intermediate.

Regeneration of Carbonyl Compounds from Oxime Derivatives (Deoximation)

Oximes are stable derivatives of carbonyl compounds and are often used as protecting groups in organic synthesis. niscpr.res.in The regeneration of the parent carbonyl compound, a process known as deoximation, is a crucial step. niscpr.res.in This can be accomplished through various methods.

The classical method for cleaving oximes to regenerate aldehydes and ketones is acid hydrolysis. niscpr.res.inthieme-connect.com However, this approach often requires harsh conditions that may not be suitable for molecules with acid-sensitive functional groups. niscpr.res.in To overcome these limitations, numerous milder methods have been developed. These include oxidative deoximation techniques that can be performed under neutral or buffered conditions. niscpr.res.inorganic-chemistry.org

A variety of reagents have been reported for the effective deoximation of aldoximes, including copper(II) chloride, 2-iodylbenzoic acid, and iodine in a water/surfactant system. organic-chemistry.org An electrochemical protocol has also been developed that uses water as the oxygen source for the regenerated carbonyl, representing a green chemistry approach. organic-chemistry.org In a specific study involving deoximation with sodium hypochlorite, 3,4-dimethoxybenzaldehyde was recovered from its oxime with a 57% yield. thieme-connect.com

Table 3: Selected Reagents for Deoximation

| Reagent/Method | Conditions | Product | Reference |

|---|---|---|---|

| Sodium Hypochlorite | pH 10-11 | 3,4-Dimethoxybenzaldehyde (57% yield) | thieme-connect.com |

| CuCl₂ · 2H₂O | Acetonitrile/Water, Reflux | Carbonyl Compound | organic-chemistry.org |

| 2-Iodylbenzoic acid | Water, β-cyclodextrin, RT | Carbonyl Compound | organic-chemistry.org |

This table presents various methods for regenerating the parent carbonyl from an oxime, with a specific yield noted for this compound.

Transoximation provides an alternative, often milder, route for the regeneration of carbonyl compounds from their oximes. This method involves an equilibrium exchange reaction between the oxime and a more reactive or volatile carbonyl compound, such as formaldehyde (B43269) or acetone. thieme-connect.com By using a large excess of the scavenging carbonyl compound, the equilibrium is shifted, driving the reaction towards the release of the desired aldehyde or ketone. thieme-connect.com The reaction is typically catalyzed by a dilute acid. thieme-connect.com

This exchange principle is also observed in what is known as oxime metathesis, where an equilibrium is established between different oximes and oxime ethers in the presence of an acid catalyst. rsc.org For the deprotection of this compound, the compound could be treated with an excess of a simple aldehyde like formaldehyde in an acidic medium, which would form formaldehyde oxime and liberate 3,4-dimethoxybenzaldehyde.

Advanced Spectroscopic Characterization and Structural Delineation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds.

Infrared (IR) Spectroscopic Analysis of Functional Groups

The IR spectrum of 3,4-Dimethoxybenzaldehyde (B141060) oxime is characterized by the presence of several key absorption bands that confirm its structure. The most notable of these is the hydroxyl (-OH) stretch of the oxime group, which typically appears as a broad band in the region of 3400-3200 cm⁻¹. The C=N (imine) stretching vibration of the oxime is expected to show a medium to weak absorption band around 1640 cm⁻¹.

The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The two methoxy (B1213986) groups (-OCH₃) give rise to strong C-O stretching bands, typically observed in the 1260-1000 cm⁻¹ range. Specifically, an asymmetrical C-O-C stretch is anticipated around 1250 cm⁻¹ and a symmetrical stretch near 1030 cm⁻¹. The C-H bending vibrations of the aromatic ring and the methoxy groups appear in the fingerprint region (below 1500 cm⁻¹).

A comparison with the parent compound, 3,4-dimethoxybenzaldehyde (veratraldehyde), highlights the transformation of the aldehyde group. The characteristic C=O stretching of the aldehyde at approximately 1700 cm⁻¹ and the aldehyde C-H stretches around 2820 cm⁻¹ and 2740 cm⁻¹ are absent in the oxime's spectrum, replaced by the aforementioned oxime-specific absorptions.

Table 1: Characteristic Infrared Absorption Bands for 3,4-Dimethoxybenzaldehyde Oxime

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Oxime -OH | O-H Stretch | 3400-3200 | Broad, Medium |

| Aromatic C-H | C-H Stretch | >3000 | Medium to Weak |

| Aliphatic C-H (Methoxy) | C-H Stretch | 2950-2850 | Medium |

| Oxime C=N | C=N Stretch | ~1640 | Medium to Weak |

| Aromatic C=C | C=C Stretch | 1600-1450 | Medium to Weak |

| Aryl Ether C-O | Asymmetric Stretch | ~1250 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the complete structural assignment of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectrum of this compound reveals distinct signals for each type of proton in the molecule. The proton of the oxime hydroxyl group (-NOH) is expected to appear as a broad singlet in the downfield region, typically between δ 8.0 and 11.0 ppm, and its chemical shift can be sensitive to solvent and concentration. The proton attached to the imine carbon (CH=N) will also resonate as a singlet, generally found between δ 8.0 and 8.5 ppm.

The three aromatic protons on the benzene (B151609) ring will appear as a set of multiplets in the aromatic region (δ 6.8-7.5 ppm). Due to the substitution pattern, they will exhibit characteristic splitting patterns. The proton at the 2-position is expected to be a doublet, the proton at the 5-position a doublet, and the proton at the 6-position a doublet of doublets.

The two methoxy groups (-OCH₃) will each give a sharp singlet signal in the upfield region, typically around δ 3.8-3.9 ppm. Since they are in slightly different chemical environments, they may appear as two distinct singlets.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NOH | 8.0 - 11.0 | Singlet (broad) |

| CH=N | 8.0 - 8.5 | Singlet |

| Aromatic H-2 | 6.9 - 7.3 | Doublet |

| Aromatic H-5 | 6.8 - 7.0 | Doublet |

| Aromatic H-6 | 7.0 - 7.4 | Doublet of Doublets |

| 3-OCH₃ | 3.8 - 3.9 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In this compound, nine distinct carbon signals are expected.

The carbon of the imine group (C=N) is characteristically found in the downfield region of the spectrum, anticipated around δ 150 ppm. The aromatic carbons attached to the oxygen atoms (C-3 and C-4) will also be significantly downfield, typically in the range of δ 148-152 ppm. The other aromatic carbons (C-1, C-2, C-5, and C-6) will resonate in the region of δ 110-130 ppm. The two methoxy carbons (-OCH₃) will appear in the upfield region, generally between δ 55 and 56 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N | ~150 |

| C-3 | 148 - 152 |

| C-4 | 148 - 152 |

| C-1 | 125 - 130 |

| C-6 | 120 - 125 |

| C-2 | 110 - 115 |

| C-5 | 110 - 115 |

| 3-OCH₃ | 55 - 56 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The mass spectrum of this compound is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (181.19 g/mol ).

The fragmentation pattern will be influenced by the presence of the methoxy groups and the oxime functionality. A common fragmentation pathway for compounds with methoxy groups is the loss of a methyl radical (•CH₃, 15 Da) to form a [M-15]⁺ ion, or the loss of a formaldehyde (B43269) molecule (CH₂O, 30 Da) to form a [M-30]⁺ ion. The loss of the hydroxyl radical (•OH, 17 Da) from the oxime group is also a possible fragmentation pathway.

Further fragmentation of the aromatic ring can lead to a variety of smaller ions. A comparison with the mass spectrum of the parent aldehyde, veratraldehyde, which shows a strong molecular ion peak at m/z 166 and a significant peak at m/z 151 due to the loss of a methyl radical, can aid in the interpretation of the oxime's spectrum.

Table 4: Predicted Key Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Ion Structure/Fragment Lost |

|---|---|

| 181 | Molecular Ion [M]⁺˙ |

| 166 | [M - •CH₃]⁺ |

| 164 | [M - •OH]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of individual components within a mixture. The process involves introducing a sample into a high-performance liquid chromatography (HPLC) system, which separates the components based on their physicochemical properties. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information.

In the context of reactions involving this compound, LC-MS is an invaluable tool for monitoring reaction progress and characterizing products. For instance, in syntheses utilizing the oxime to create more complex molecules, LC-MS methods are employed to analyze the resulting mixture. A typical method might involve an XTERRA column with a gradient of methanol (B129727) and water containing a small amount of trifluoroacetic acid (TFA) to ensure good peak shape and ionization. google.com Such a setup allows for the effective separation of the starting oxime from the newly formed products and any unreacted reagents, with the mass spectrometer confirming the identity of each component by its molecular weight. Quality control procedures for related compounds often rely on LC-MS to ensure purity and confirm identity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula, as the exact mass is unique to a specific combination of atoms. For this compound, the molecular formula is C₉H₁₁NO₃.

HRMS is critical for unequivocally confirming the identity of newly synthesized compounds. While standard MS might identify a molecule with a nominal mass of 181, HRMS can distinguish C₉H₁₁NO₃ from other potential formulas that have the same nominal mass. The high-resolution data confirms that the experimentally measured mass aligns with the theoretical mass calculated from the elemental composition, providing definitive structural evidence. This technique is frequently used to characterize novel derivatives synthesized from this compound, where confirming the elemental composition of the final product is a critical step. researchgate.net

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₉H₁₁NO₃ |

| Nominal Mass | 181 u |

| Monoisotopic Mass | 181.0739 u |

X-ray Crystallography and Solid-State Structural Analysis

Crystal Structure Determination

While this compound is a key intermediate in the synthesis of various heterocyclic compounds, a specific single-crystal X-ray diffraction study for the oxime itself is not prominently available in public databases. However, the amenability of its derivatives to crystallographic analysis is well-documented. Researchers have successfully synthesized derivatives of the oxime and characterized their structures using this method. For example, a chlorinated derivative of a phenylisoxazole formed from this compound has been analyzed by single-crystal X-ray diffraction, with its structure deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2204214. researchgate.net This demonstrates that the molecular framework originating from the oxime is readily incorporated into larger structures that form high-quality crystals suitable for X-ray analysis.

Hirshfeld Surface and Fingerprint Analyses for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. The Hirshfeld surface of a molecule is generated by partitioning the crystal space, defining the region where the electron density of the pro-molecule (the molecule of interest) dominates over the electron density of the rest of the crystal. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions involved in specific intermolecular contacts, such as hydrogen bonds.

For derivatives of this compound, Hirshfeld surface analysis has been employed to understand the forces governing their solid-state architecture. researchgate.netresearchgate.net The analysis can reveal key hydrogen bonding interactions and other close contacts that stabilize the crystal lattice. researchgate.net For example, red spots on the d_norm surface highlight close contacts, typically corresponding to hydrogen bond donors and acceptors, while the fingerprint plots can show the prevalence of H···H, O···H, and C···H contacts, providing a detailed picture of the molecular environment in the crystalline state.

Computational Chemistry and Quantum Mechanical Investigations

Application of Quantum Chemical Methods

Quantum chemical calculations have become a standard tool for the detailed investigation of molecular systems. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are routinely applied to understand the fundamental properties of molecules like 3,4-Dimethoxybenzaldehyde (B141060) oxime.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the ground state properties of various organic molecules, including derivatives of 3,4-Dimethoxybenzaldehyde oxime. For instance, studies on related isoxazoline (B3343090) structures, which are synthesized from this oxime, have utilized the B3LYP/6-311G(d,p) level of theory to determine their molecular geometry and other properties in the ground state. researchgate.net Such calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure.

In computational studies of molecules derived from this compound, DFT has been employed to analyze their stability and electrophilic nature. researchgate.net These calculations are fundamental to understanding the intrinsic properties of the molecule before considering its interactions with other chemical species.

Hartree-Fock and Post-Hartree-Fock Approaches

The Hartree-Fock (HF) method is another foundational quantum mechanical approach for approximating the wavefunction and energy of a quantum many-body system in a stationary state. While HF provides a basic understanding of the electronic structure, it does not fully account for electron correlation. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), build upon the HF method to include electron correlation, offering more accurate results.

Computational analyses of related oxime derivatives have been performed using HF and MP2 methods with the 6-31G(d) basis set to study conformational preferences. researchgate.net These methods are essential for obtaining a more refined picture of the molecule's energy landscape and the relative stability of different conformers.

Time-Dependent DFT (TD-DFT) for Electronic Excitations

To understand the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic excitation energies and simulating UV-Vis spectra. This approach provides insights into the electronic transitions between molecular orbitals.

For derivatives of this compound, TD-DFT calculations have been instrumental in analyzing their electronic absorption spectra. These theoretical spectra can be compared with experimental data to validate the computational model and to assign the observed absorption bands to specific electronic transitions within the molecule.

Electronic Structure and Reactivity Profiling

The electronic structure of a molecule is key to its reactivity. The distribution of electrons in the frontier molecular orbitals and the electrostatic potential across the molecule are critical determinants of how it will interact with other reagents.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity.

For derivatives of this compound, the analysis of HOMO and LUMO contour maps helps to illustrate the charge density distributions that could be associated with their biological activity. researchgate.net The characterization of these orbitals provides a deeper understanding of the charge transfer possibilities within the molecule.

Table 1: Frontier Molecular Orbital Properties

| Property | Description | Relevance to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons in a chemical reaction. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons in a chemical reaction. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In studies of compounds derived from this compound, MEP analysis has been used to identify potential sites for nucleophilic attack. researchgate.net For instance, the analysis can reveal the electron-rich areas around the oxygen and nitrogen atoms of the oxime group, which are likely sites for interaction with electrophiles.

Natural Bond Orbital (NBO) Analysis and Atomic Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. scbt.com This allows for a detailed understanding of the electron density distribution and the stabilizing interactions within a molecule.

For a molecule like this compound, NBO analysis would elucidate the electronic landscape shaped by its functional groups. The analysis reveals the natural atomic charges, providing a quantitative measure of electron distribution. In aromatic systems, the distribution of charges on the benzene (B151609) ring is influenced by the electronic effects of its substituents. The two methoxy (B1213986) (-OCH₃) groups at positions 3 and 4 are electron-donating groups, which increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to them. The oxime group (-CH=NOH) is generally considered to be weakly electron-withdrawing.

A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied Lewis-type (bonding or lone pair) NBOs to unoccupied non-Lewis-type (antibonding or Rydberg) NBOs. ijnc.ir For this compound, significant interactions would be expected, such as:

Delocalization of lone pair electrons from the oxygen atoms of the methoxy groups and the oxime's oxygen and nitrogen atoms into the π* antibonding orbitals of the benzene ring.

Interactions involving the π-system of the benzene ring and the C=N double bond of the oxime moiety.

Table 1: Expected Key NBO Interactions in this compound

| Donor NBO (Occupied) | Acceptor NBO (Unoccupied) | Type of Interaction | Expected Consequence |

| Oxygen Lone Pair (Methoxy) | π* (Aromatic Ring) | n → π | Increased electron density in the ring, stabilization. |

| Nitrogen Lone Pair (Oxime) | σ (Adjacent Bonds) | n → σ | Influence on bond lengths and angles of the oxime group. |

| π (Aromatic Ring) | π (C=N Oxime) | π → π | Conjugation between the ring and the oxime substituent. |

| Oxygen Lone Pair (Oxime) | σ (N-O Bond) | n → σ* | Contribution to the electronic character of the N-O bond. |

Investigation of Nonlinear Optical (NLO) Properties (e.g., Hyperpolarizability)

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, such as optical switching and data storage. scirp.org Organic molecules, particularly those with extended π-conjugated systems and strong electron donor-acceptor groups, can exhibit significant NLO responses. physchemres.org This response is quantified at the molecular level by the first-order hyperpolarizability (β).

The structure of this compound, featuring an electron-rich dimethoxy-substituted benzene ring (donor) and an oxime group (acceptor), suggests potential for NLO activity. The intramolecular charge transfer (ICT) from the donor part to the acceptor part of the molecule upon excitation is a key mechanism for high hyperpolarizability values.

Computational DFT studies are a valuable tool for predicting the NLO properties of molecules. mdpi.com These calculations can determine the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) of a compound. physchemres.org Although direct computational studies on the NLO properties of this compound are scarce, research on related compounds provides insight. For instance, a theoretical study on 2-Chloro-3,4-Dimethoxybenzaldehyde using DFT methods calculated the electric dipole moment, polarizability, and first hyperpolarizability to evaluate its NLO response. researchgate.net Such studies often compare the calculated hyperpolarizability of the molecule to that of a standard NLO material like urea (B33335) to assess its potential.

The interplay between through-bond and through-space charge transfer can lead to large hyperpolarizability values. uci.edu For this compound, the primary mechanism would be through-bond charge transfer across the conjugated system. The magnitude of the hyperpolarizability would be sensitive to the planarity of the molecule and the specific conformation of the methoxy and oxime groups.

Table 2: Calculated NLO Properties for a Related Compound: p-Cl Benzaldehyde (B42025)

| Property | Value | Unit |

| Dipole Moment (µ_tot) | 2.1276 | Debye |

| Polarizability (α_tot) | 8.851 x 10⁻²⁴ | esu |

| Hyperpolarizability (β_tot) | 820.22 x 10⁻³⁰ | cm⁵/esu |

| Data from DFT/B3LYP/6-31G' level calculations on p-Cl benzaldehyde, for illustrative purposes. mdpi.com |

Theoretical Studies on Reaction Mechanisms

Computational modeling is instrumental in mapping the complex pathways of chemical reactions, identifying transient intermediates, and quantifying the energy barriers that govern reaction rates.

Reaction Force and Reaction Force Constant Analyses for Kinetic Characterization

Reaction force analysis is a computational technique used to understand the mechanics of a chemical reaction. It partitions the reaction coordinate into regions of structural rearrangement and electronic reorganization. The reaction force is the negative derivative of the potential energy with respect to the reaction coordinate, and its profile reveals the critical points where the most significant changes occur.

While such an analysis has not been published for this compound, a detailed computational study on the formation of its parent compound, 3,4-Dimethoxybenzaldehyde (veratraldehyde), from 1-(3',4'-dimethoxyphenyl) propene has employed this method. nih.govmdpi.com This study, using Density Functional Theory (DFT), provided a kinetic characterization of the multi-step reaction by analyzing the reaction force and reaction force constants. nih.gov The analysis helps to pinpoint the energy costs associated with breaking and forming bonds versus the electronic reordering that occurs as reactants transform into products. A similar approach applied to the reactions of this compound, such as its hydrolysis or oxidation, could provide deep mechanistic insights. Studies on other oximes, like Alloxydim, have also used force profile analysis to understand conformational changes and the weakening of the N-O bond, which could precede dissociation. chemrxiv.org

Elucidation of Transition States and Activation Energies

Identifying the transition state (TS)—the highest energy point on the minimum energy path between a reactant and a product—is fundamental to understanding reaction kinetics. The energy difference between the reactant and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate.

Table 3: Illustrative Activation Energies from the Formation of 3,4-Dimethoxybenzaldehyde

| Reaction Step | Nature of Step | Activation Energy (kcal/mol) |

| Step 1 ↔ TS1 | Endothermic | Mixed |

| Step 2 ↔ TS2 | Exothermic | Mixed |

| Step 3 ↔ TS3 | Exothermic | Mixed |

| Step 4 ↔ TS4 | Exothermic | Mixed |

| Data pertains to the reaction forming veratraldehyde from a precursor, not involving the oxime. mdpi.com |

Computational Insights into Radical Species Formation

Oximes can be precursors to iminoxyl radicals (R₂C=NO•) through the homolytic cleavage of the O-H bond. These radicals are important intermediates in various synthetic transformations. beilstein-journals.org Quantum chemical calculations show that compared to the parent oxime, iminoxyl radicals have a more linear C=N–O angle and a shorter N–O bond. nih.gov

Computational studies provide crucial insights into the formation and reactivity of these radical species. The reaction mechanism for the formation of 3,4-Dimethoxybenzaldehyde from a lignin (B12514952) model compound involves several steps with radical intermediates, including a cation radical species. nih.govmdpi.com The formation of these radicals is often initiated by an enzymatic catalyst or an oxidizing agent. mdpi.com DFT calculations can model these open-shell species to understand their stability and subsequent reaction pathways, such as intramolecular cyclization or intermolecular coupling. beilstein-journals.orgnih.gov For this compound, computational studies could predict the bond dissociation energy of the O-H bond, offering a measure of the ease of iminoxyl radical formation, and map out the potential energy surface for its subsequent reactions.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Many chemical reactions of interest, particularly in biological contexts, occur in large, complex environments like an enzyme's active site. Modeling the entire system with high-level quantum mechanics is computationally prohibitive. Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by treating the chemically active core of the system (e.g., the substrate and key active site residues) with a high-accuracy QM method, while the larger surrounding environment (the rest of the protein and solvent) is treated with a more efficient, classical MM force field.

The study on the formation of 3,4-Dimethoxybenzaldehyde from a lignin derivative was catalyzed by the enzyme Lignin Peroxidase (LiP). nih.govmdpi.com While the computational analysis focused on the non-enzymatic steps, the authors noted that future hybrid calculation approaches, like QM/MM, would be essential to fully understand the catalytic role of the enzyme. nih.gov A QM/MM study of this compound interacting with a biological target, for example, could reveal details about binding modes, reaction mechanisms within an active site, and the influence of the protein environment on activation energies. This approach bridges the gap between the electronic detail of quantum chemistry and the conformational complexity of large biomolecular systems.

Strategic Applications As a Synthetic Building Block

Synthesis of Complex Organic Molecules

The structural framework of 3,4-dimethoxybenzaldehyde (B141060) oxime is a key precursor for constructing more elaborate molecular architectures.

Construction of Heterocyclic Ring Systems (e.g., Isoxazolines, Oxadiazoles)

3,4-Dimethoxybenzaldehyde oxime is a crucial starting material for the synthesis of five-membered heterocyclic rings like isoxazolines and oxadiazoles (B1248032) through 1,3-dipolar cycloaddition reactions. wikipedia.orgslideshare.netnih.gov In these reactions, the oxime is first converted in situ to a nitrile oxide, a reactive 1,3-dipole. This is typically achieved by oxidation using reagents such as chloramine-T or (diacetoxyiodo)benzene. researchgate.netresearchgate.net The generated nitrile oxide, which bears the 3,4-dimethoxyphenyl substituent, then rapidly reacts with a dipolarophile, such as an alkene or alkyne, to form the heterocyclic ring. wikipedia.orgyoutube.com

The reaction with an alkene yields a 3-(3,4-dimethoxyphenyl)isoxazoline, while reaction with an alkyne produces a 3-(3,4-dimethoxyphenyl)isoxazole. wikipedia.orgnih.gov This method is highly efficient for creating substituted isoxazolines and isoxazoles, which are important scaffolds in medicinal chemistry. researchgate.netorganic-chemistry.org The regioselectivity of the cycloaddition is influenced by steric and electronic factors of the reacting partners. nih.gov

Table 1: Synthesis of Heterocycles from this compound

| Heterocycle | Reaction Type | Key Reagents | Intermediate | Ref. |

|---|---|---|---|---|

| Isoxazolines | 1,3-Dipolar Cycloaddition | Alkene, Oxidizing Agent (e.g., Chloramine-T) | Nitrile Oxide | researchgate.netnih.gov |

| Oxadiazoles | Oxidative Cyclization | Hydrazides, Dehydrating Agent (e.g., POCl₃) | Acylhydrazone | nih.govorganic-chemistry.org |

Furthermore, 1,3,4-oxadiazoles can be synthesized through multi-step processes that may involve intermediates derived from this compound. A common route involves the reaction of hydrazides with acylating agents, followed by cyclodehydration using reagents like phosphorus oxychloride. nih.govjchemrev.comnih.gov While not a direct cycloaddition of the oxime-derived nitrile oxide, the 3,4-dimethoxybenzyl moiety can be incorporated into the final oxadiazole structure through various synthetic strategies. nih.gov

Preparation of Functionalized Amine Derivatives (e.g., N-(3,4-dimethoxybenzyl)amide Capsaicin (B1668287) Homologs)

A significant application of this compound is its use as a precursor to 3,4-dimethoxybenzylamine (B142225), which is a key component in the synthesis of capsaicin homologs. google.com Capsaicinoids are known for their pungent properties and various biological activities.

The synthesis involves the chemical reduction of the oxime group to a primary amine. google.com This transformation is a critical step and can be achieved using various reducing agents. researchgate.netsciencemadness.orgscispace.com Common methods include the use of sodium borohydride (B1222165) in combination with a catalyst like copper nanoparticles or zirconium(IV) chloride, or other systems such as zinc dust with ammonium (B1175870) formate (B1220265). researchgate.netsciencemadness.orgscispace.com

Once 3,4-dimethoxybenzylamine is obtained, it is coupled with a suitable acyl chloride, such as a long-chain fatty acid chloride, via a Schotten-Baumann type reaction to form the target N-(3,4-dimethoxybenzyl)amide. google.com This process allows for the creation of a library of capsaicin analogs with varied chain lengths and properties. google.com

Table 2: Reduction of this compound to 3,4-Dimethoxybenzylamine

| Reducing System | Solvent | Conditions | Yield | Ref. |

|---|---|---|---|---|

| NaBH₄ / Nano Cu / Charcoal | Ethanol (B145695) | Reflux | High | researchgate.net |

| NaBH₄ / ZrCl₄ / Al₂O₃ | Solvent-free | Room Temp, 2 min | High to Excellent | scispace.com |

| Zn / Ammonium Formate | Methanol (B129727) | Reflux | N/A | sciencemadness.org |

| Stannous Chloride | Ethanol | Reflux | N/A | derpharmachemica.com |

Role in Carbonyl Group Protection and Activation

The oxime functional group in this compound can be considered a protected form of the parent aldehyde, veratraldehyde. sigmaaldrich.comresearchgate.net Oximes are generally stable to a range of reaction conditions under which aldehydes would react, such as with certain nucleophiles or oxidizing/reducing agents. Deprotection, or the regeneration of the carbonyl group, can be achieved when needed, although this is less common than its use as a precursor for other functional groups.

More significantly, the related 3,4-dimethoxybenzyl (DMB) group, which can be derived from the reduction of the oxime, is an important protecting group for alcohols and amides. clockss.org The DMB group is valued for its stability and can be selectively removed under mild oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or phenyliodine(III) bis(trifluoroacetate) (PIFA). clockss.org During this deprotection, 3,4-dimethoxybenzaldehyde is generated as a byproduct. clockss.org While the oxime itself is not the protecting group, its role as a precursor to the widely used DMB protecting group is a key aspect of its synthetic utility.

Utilization in Advanced Catalytic Transformations (e.g., C-H Activation, Heck-type Reactions)

The oxime moiety of this compound can act as a directing group in transition metal-catalyzed reactions, enabling C-H activation at specific positions on the aromatic ring. This strategy allows for the direct functionalization of otherwise unreactive C-H bonds, offering a more atom-economical approach to synthesis.

In the context of Heck-type reactions, which typically couple aryl halides with alkenes, palladacycles derived from oximes have emerged as robust catalysts. organic-chemistry.orgthieme-connect.de Specifically, palladacycles formed from benzaldehyde (B42025) oxime derivatives can catalyze the Heck reaction of aryl iodides, bromides, and even less reactive aryl chlorides with high turnover numbers and frequencies. researchgate.net The oxime group coordinates to the palladium center, facilitating the catalytic cycle. While direct use of this compound as a substrate in published C-H activation studies is not extensively detailed, its structural motif is representative of the class of oximes used in these advanced catalytic methods. libretexts.orgresearchgate.netnih.gov These palladium-catalyzed reactions provide powerful methods for constructing C-C bonds. libretexts.org

Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of 3,4-Dimethoxybenzaldehyde (B141060) oxime, providing powerful tools for separating the compound from starting materials, by-products, and other impurities. These techniques are critical for both qualitative and quantitative assessment.

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of the reaction that synthesizes 3,4-Dimethoxybenzaldehyde oxime from its corresponding aldehyde. libretexts.orglibretexts.org This technique allows chemists to qualitatively observe the consumption of the starting material (3,4-Dimethoxybenzaldehyde) and the concurrent formation of the oxime product. libretexts.org

The process involves spotting the reaction mixture onto a TLC plate, alongside reference spots of the pure starting material and sometimes a "co-spot" containing both the reaction mixture and the starting material. libretexts.org The plate is then developed in a suitable mobile phase. As the starting aldehyde is more polar than the resulting oxime, they will have different retention factors (Rƒ) on the plate, allowing for their separation and visualization, typically under UV light. libretexts.org The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. libretexts.org For the analysis of benzaldehyde (B42025) derivatives, a mobile phase such as a hexane-ethyl acetate (B1210297) mixture is often effective. rsc.orgresearchgate.net

| Parameter | Description | Typical Value/Choice |

| Stationary Phase | A thin layer of adsorbent material coated on a plate. | Silica (B1680970) gel |

| Mobile Phase | A solvent or solvent mixture that moves up the plate. | Hexane-Ethyl Acetate (e.g., 3:1 v/v) researchgate.net |

| Visualization | Method to see the separated spots. | UV light (254 nm) |

| Application | Monitoring disappearance of reactant and appearance of product. | Spotting of limiting reactant, reaction mixture, and co-spot. libretexts.org |

| Retention Factor (Rƒ) | Ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org | Varies with compound polarity and mobile phase. |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantitative analysis of this compound. In reversed-phase HPLC (RP-HPLC), the compound is separated based on its partitioning between a nonpolar stationary phase and a polar mobile phase. sigmaaldrich.com The time a compound takes to elute from the column is known as its retention time, a key parameter for identification. preprints.org

Research into the retention behavior of aromatic oximes in RP-HPLC has revealed that these compounds can exhibit anomalies. preprints.org Specifically, downward deviations in plots of retention times versus eluent composition can be indicative of the reversible hydration of the oxime group during the chromatographic run. preprints.org This highlights the importance of carefully controlled chromatographic conditions for obtaining reproducible results. The analysis allows for the precise determination of purity by separating the main compound from any impurities.

| Parameter | Description | Typical Value/Choice |

| Column | The heart of the HPLC system, containing the stationary phase. | C18 (Octadecylsilyl) silica gel google.com |

| Mobile Phase | A solvent mixture that carries the sample through the column. | Acetonitrile/Water or Methanol (B129727)/Water gradients preprints.org |

| Detector | Device used to detect the compound as it elutes. | UV-Vis Detector (e.g., at 240 nm or 254 nm) sigmaaldrich.comgoogle.com |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | 1.0 mL/min google.com |

| Analysis Goal | To determine purity and analyze retention characteristics. | Separation of main peak from impurity peaks; study of retention time shifts. preprints.org |

While HPLC with UV detection is powerful, coupling it with Mass Spectrometry (HPLC-MS) provides an even higher level of specificity and sensitivity, allowing for the unequivocal identification of compounds based on their mass-to-charge ratio. For aldehydes, a common strategy to enhance detection sensitivity in LC-MS/MS analysis is chemical derivatization. nih.gov

In the context of synthesizing this compound, this technique is particularly useful for quantifying trace amounts of the unreacted starting material, 3,4-Dimethoxybenzaldehyde. The aldehyde can be reacted with a derivatizing agent, such as 3-nitrophenylhydrazine (B1228671) (3-NPH), to form a stable hydrazone. nih.gov This derivative often exhibits superior ionization efficiency and chromatographic properties, leading to significantly lower limits of detection in the subsequent LC-MS/MS analysis. nih.gov This approach ensures that the final oxime product meets stringent purity requirements.

Quantitative Analytical Methods

Beyond chromatography, classical chemical methods can be employed for the quantification of oximes, offering a cost-effective alternative for quality control.

A well-established titrimetric method can be used to quantify the oxime functional group. One such method is based on the reaction of an aldehyde or ketone with hydroxylamine (B1172632) hydrochloride in an alkaline medium to form the corresponding oxime and release hydrochloric acid. dergipark.org.trresearchgate.net

To quantify an already formed oxime like this compound, the equilibrium can be manipulated. The oxime can be hydrolyzed back to the aldehyde and hydroxylamine in the presence of an acid. A more direct approach for quantification involves the reaction of the sample with hydroxylamine hydrochloride, where the amount of liberated acid is directly proportional to the amount of carbonyl compound that reacts. For an oxime, a variation of this method can be used. The principle relies on the reaction:

R-CH=NOH + H₂O ⇌ R-CHO + NH₂OH

Spectroscopic Quantification

Spectroscopic methods provide rapid and non-destructive analysis, which can be used for both identification and quantification of this compound.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Oximes exhibit several characteristic absorption bands in their infrared spectrum. wikipedia.org The presence of a broad band around 3600 cm⁻¹ is indicative of the O-H stretching vibration, a band near 1665 cm⁻¹ corresponds to the C=N stretching vibration, and a band around 945 cm⁻¹ is assigned to the N-O stretch. wikipedia.org

For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a specific characteristic peak (e.g., the C=N stretch) at various known concentrations of this compound. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Spectroscopic studies on similar molecules like 4-methoxy-benzaldehyde oxime have utilized these techniques for structural confirmation. researchgate.net

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Reference |

| O-H Stretch | Oxime | ~3600 | wikipedia.org |

| C=N Stretch | Imine/Oxime | ~1665 | wikipedia.org |

| N-O Stretch | Oxime | ~945 | wikipedia.org |

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Protocols

Traditional methods for synthesizing oximes often involve refluxing the carbonyl compound with hydroxylamine (B1172632) hydrochloride in an organic solvent, which can be time-consuming and generate significant waste. nih.gov Modern research is focused on developing more efficient and environmentally friendly protocols.

Promising alternatives include microwave-assisted synthesis, which dramatically reduces reaction times from hours to minutes and often improves yields. ijsr.netnumberanalytics.com Solvent-free approaches, such as "grindstone chemistry" where reactants are simply ground together at room temperature, offer a clean, quick, and efficient method for producing oximes. nih.gov Another green approach is the use of water as a reaction medium, sometimes under catalyst-free conditions, which is economical, practical, and environmentally benign. researchgate.netijprajournal.com These methods align with the principles of green chemistry by minimizing energy consumption and solvent use.

Table 1: Comparison of Synthetic Protocols for Aryl Oximes

| Method | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Heating | Reflux in organic solvent (e.g., ethanol) with a base (e.g., pyridine) | Well-established | Long reaction times, use of toxic solvents, potential for low yields. nih.gov |

| Microwave-Assisted Synthesis | Microwave irradiation (e.g., 100-200W) for a few minutes, often solvent-free or in minimal solvent. ijsr.netnih.gov | Rapid reaction times, higher yields, eco-friendly. ijsr.netnumberanalytics.com | Requires specialized microwave reactor equipment. |

| Grindstone Chemistry | Grinding reactants (carbonyl, hydroxylamine HCl, catalyst like Bi₂O₃) at room temperature without solvent. nih.gov | Solvent-free, simple, rapid, high yields, environmentally safe. nih.gov | May require a solid-state catalyst. |

| Aqueous Synthesis | Reaction in water at room temperature or with gentle heating, often catalyst-free. researchgate.netijprajournal.comnih.gov | Uses a benign solvent, economical, environmentally safe, often simple work-up. researchgate.netnih.gov | Solubility of reactants can be a limitation. |

Exploration of Undiscovered Catalytic Systems and Reaction Conditions

The N-O bond in oximes is relatively weak, making it susceptible to cleavage and a source of versatile iminyl radicals for further transformations. nsf.govresearchgate.net Future research will likely focus on harnessing this reactivity through novel catalytic systems.

Transition Metal Catalysis: Metals like palladium and copper have been used to catalyze C-H functionalization reactions using the oxime moiety as a directing group, enabling the synthesis of complex nitrogen-containing heterocycles. rsc.orgnih.gov Future work could expand the scope of these reactions for 3,4-Dimethoxybenzaldehyde (B141060) oxime to create novel molecular architectures.

Photocatalysis: Visible-light photocatalysis offers a mild and powerful tool for oxime chemistry. nih.govorganic-chemistry.org It can facilitate transformations like geometric isomerization (E/Z) and the photo-Beckmann rearrangement, providing access to products that are not achievable through traditional thermal methods. nih.govresearchgate.net This opens avenues for creating unique amide or lactam structures from 3,4-Dimethoxybenzaldehyde oxime.

Electrocatalysis: Electrochemical methods present a green alternative for synthesizing and transforming oximes. researchgate.net For instance, the electrochemical reduction of nitrate (B79036) in the presence of a carbonyl compound can produce oximes under ambient conditions, avoiding harsh reagents. acs.org This approach could be adapted for a sustainable, one-pot synthesis of this compound.

Biocatalysis: The use of enzymes (biocatalysts) in organic synthesis is a rapidly growing field due to their high selectivity and mild operating conditions. nih.govacs.org Oxidoreductases, for example, can perform a range of oxidation reactions. nih.gov Enzymes like laccase have been used in the synthesis of the precursor, veratraldehyde, suggesting potential for enzymatic oximation or transformation of this compound. chemicalbook.com

Advanced Computational Modeling for Predictive Chemistry and Mechanistic Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.netbiointerfaceresearch.com For oximes, DFT calculations are used to study reaction mechanisms, such as the acid-catalyzed formation pathway and the Beckmann rearrangement. researchgate.netunive.it

These computational studies provide critical insights into:

Reaction Energetics: Calculating the energy changes for each step of a reaction to determine the most favorable pathway.

Transition State Analysis: Identifying the structure and energy of transition states to understand the rate-determining steps of a reaction. unive.it

Catalyst and Solvent Effects: Modeling how different catalysts or solvents influence the reaction mechanism and outcome. researchgate.netku.ac.ae

Spectroscopic Correlation: Aiding in the interpretation of experimental data, such as EPR spectroscopy of transient radical intermediates. mdpi.com

By providing a molecular-level understanding, computational modeling can accelerate the discovery of new reactions and catalysts for this compound, allowing for more rational design of experiments.

Table 2: Applications of Computational Modeling in Oxime Chemistry

| Application Area | Computational Method | Insights Gained |

|---|---|---|

| Mechanistic Elucidation | Density Functional Theory (DFT) | Analysis of reaction pathways, energetics of intermediates and transition states, role of catalysts and explicit solvent molecules. researchgate.netunive.itku.ac.ae |

| Radical Chemistry | DFT, EPR simulation | Elucidation of the structures and dynamics of transient iminyl and other radical intermediates generated from N-O bond cleavage. mdpi.com |

| Molecular Properties | DFT, NBO analysis | Calculation of geometric properties, HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and charge delocalization to predict reactivity. biointerfaceresearch.com |

| Spectroscopy | DFT | Prediction and interpretation of NMR, IR, and UV-Vis spectra to confirm molecular structures. |

Integration with Sustainable and Eco-Friendly Chemical Processes

The principles of green chemistry are increasingly guiding synthetic chemistry research. Future work on this compound will undoubtedly focus on integrating more sustainable practices. This involves a holistic approach that considers the entire lifecycle of the chemical process.

Key aspects of this integration include: